ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
5H-Thiazolo[3,2-a]pyrimidines are known to be glutamate receptor antagonists . This suggests that they may affect the glutamatergic system, which plays a crucial role in neural activation and synaptic plasticity.
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives are known to have high antitumor, antibacterial, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methylthiazole with diethyl ethoxymethylenemalonate. This reaction is carried out under reflux conditions in xylene at 135°C for 2 hours, allowing for the removal of ethanol as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and controlled temperature environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate include other thiazolopyrimidine derivatives, such as:
- Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate
- 5-Phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine hydrobromides
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-4-16-10(15)9-7(3)13-8(14)5-6(2)12-11(13)17-9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPKIPBVSHRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C=C(N=C2S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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